An In-depth Technical Guide to HO-PEG18-OH: Properties, Experimental Protocols, and Applications
An In-depth Technical Guide to HO-PEG18-OH: Properties, Experimental Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of HO-PEG18-OH, a discrete polyethylene glycol (PEG) derivative. It includes detailed experimental protocols for its synthesis, functionalization, and characterization, as well as insights into its applications in drug delivery and its interaction with biological signaling pathways.
Core Properties of HO-PEG18-OH
HO-PEG18-OH, also known as octadecaethylene glycol, is a monodisperse polyethylene glycol with 18 repeating ethylene oxide units, capped at both ends by hydroxyl (-OH) groups. This well-defined structure provides high purity and predictability in research and pharmaceutical applications.
Physicochemical Properties
The key physicochemical properties of HO-PEG18-OH are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₆H₇₄O₁₉ |
| Molecular Weight | Approximately 810.97 g/mol |
| CAS Number | 4445-03-8 |
| Appearance | White to off-white solid or waxy solid |
| Solubility | Soluble in water and most organic solvents |
Structural Characteristics
The linear structure of HO-PEG18-OH with terminal hydroxyl groups allows for a variety of chemical modifications. These hydroxyl groups can be functionalized to attach targeting ligands, drugs, or other molecules, making it a versatile linker in the development of complex drug delivery systems.
Experimental Protocols
This section details the methodologies for the synthesis, functionalization, and characterization of HO-PEG18-OH.
Synthesis of HO-PEG18-OH (Octadecaethylene Glycol)
A common method for synthesizing monodisperse PEG oligomers like HO-PEG18-OH is through a stepwise addition of ethylene glycol units. One such approach involves a Williamson ether synthesis using protected ethylene glycol monomers.
Materials:
-
Tetraethylene glycol
-
Trityl chloride (TrCl)
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Appropriate solvents (e.g., THF, DMF)
-
Reagents for deprotection (e.g., mild acid)
Procedure:
-
Protection of Tetraethylene Glycol: React tetraethylene glycol with trityl chloride to protect one hydroxyl group.
-
Activation of the Other Hydroxyl Group: React the monotritylated tetraethylene glycol with tosyl chloride to activate the remaining hydroxyl group.
-
Williamson Ether Synthesis: React the monotritylated, monotosylated tetraethylene glycol with the sodium salt of monotritylated tetraethylene glycol (prepared by reacting with NaH). This reaction couples two tetraethylene glycol units.
-
Iterative Stepwise Addition: Repeat the deprotection of the trityl group and subsequent coupling steps to extend the PEG chain to the desired length of 18 ethylene glycol units.
-
Final Deprotection: Remove the terminal trityl protecting groups to yield HO-PEG18-OH.
-
Purification: Purify the final product using column chromatography to obtain a monodisperse compound.
Functionalization: Fischer Esterification of Terminal Hydroxyl Groups
The terminal hydroxyl groups of HO-PEG18-OH can be readily esterified with a carboxylic acid in the presence of an acid catalyst.
Materials:
-
HO-PEG18-OH
-
Carboxylic acid of interest
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst
-
An appropriate alcohol as a solvent (often the one corresponding to the desired ester, or a non-reactive solvent like toluene)
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
Dissolve HO-PEG18-OH and the carboxylic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap.
-
Add a catalytic amount of sulfuric acid or tosic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ¹H NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product by column chromatography.
Characterization Techniques
¹H NMR is a powerful tool to confirm the structure and purity of HO-PEG18-OH and its derivatives.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
Expected ¹H NMR Spectral Features for HO-PEG18-OH:
-
A large, broad singlet around 3.64 ppm corresponding to the repeating methylene protons (-O-CH₂-CH₂-O-) of the ethylene glycol units.
-
A triplet at approximately 3.71 ppm corresponding to the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).
-
A signal for the hydroxyl protons (-OH), the chemical shift of which is variable and depends on the solvent and concentration.
MALDI-TOF MS is used to determine the molecular weight and assess the polydispersity of the PEG sample.
Sample Preparation (using Dithranol as matrix):
-
Matrix Solution: Prepare a saturated solution of dithranol in a suitable solvent like tetrahydrofuran (THF).
-
Analyte Solution: Prepare a solution of HO-PEG18-OH in THF at a concentration of approximately 1 mg/mL.
-
Cationizing Agent: Prepare a solution of a sodium salt (e.g., sodium trifluoroacetate) in THF.
-
Mixing: Mix the matrix, analyte, and cationizing agent solutions in a ratio of approximately 10:1:1 (v/v/v).
-
Spotting: Spot 1-2 µL of the final mixture onto the MALDI target plate and allow it to air dry.
Expected MALDI-TOF Spectrum:
-
A single, prominent peak corresponding to the sodium adduct of HO-PEG18-OH ([M+Na]⁺) at approximately m/z 833.96. The absence of a broad distribution of peaks confirms the monodispersity of the sample.
Applications in Drug Development
The unique properties of HO-PEG18-OH make it a valuable tool in various aspects of drug development, particularly in the design of advanced drug delivery systems.
PROTACs (Proteolysis Targeting Chimeras)
HO-PEG18-OH is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
PEGylated Nanoparticles and Liposomes
The hydrophilic and biocompatible nature of the PEG chain in HO-PEG18-OH is utilized to modify the surface of nanoparticles and liposomes. This "PEGylation" creates a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES), thereby prolonging the circulation time of the drug carrier in the bloodstream and enhancing its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Hydrogels
HO-PEG18-OH can be functionalized with reactive groups, such as acrylates, at both ends to form PEG-diacrylate (PEGDA). These functionalized PEGs can then be crosslinked, often through photopolymerization, to form hydrogels. These hydrogels are highly biocompatible and have tunable properties, making them excellent candidates for controlled drug release and as scaffolds in tissue engineering.
Interaction with Biological Signaling Pathways
PEGylated drug delivery systems can influence cellular signaling pathways, often by enhancing the delivery of therapeutic agents that target specific components of these pathways.
MAPK/ERK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways are critical regulators of cell proliferation, survival, and differentiation, and are often dysregulated in cancer. PEGylated nanoparticles can be used to deliver inhibitors of these pathways more effectively to tumor cells.
Biocompatibility and Safety
Polyethylene glycol is generally considered biocompatible and is approved by the FDA for various medical applications. However, the biocompatibility of any new material, including those derived from HO-PEG18-OH, should be thoroughly evaluated according to standardized protocols.
Cytotoxicity Testing (ISO 10993-5)
In vitro cytotoxicity testing is a fundamental component of biocompatibility assessment. The ISO 10993-5 standard outlines methods to assess the cytotoxic potential of medical devices and materials.
General Protocol (Elution Test):
-
Extraction: The test material is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract.
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured to an appropriate confluency.
-
Exposure: The culture medium is replaced with the extract from the test material.
-
Incubation: The cells are incubated with the extract for a specified duration.
-
Assessment: The cytotoxic effect is evaluated qualitatively (e.g., by microscopic examination of cell morphology) and/or quantitatively (e.g., using an MTT assay to measure cell viability). A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[1][2][3]
This technical guide provides a foundational understanding of HO-PEG18-OH for researchers and professionals in drug development. The provided protocols and diagrams serve as a starting point for further investigation and application of this versatile molecule.
References
- 1. blog.johner-institute.com [blog.johner-institute.com]
- 2. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Testing — ISO 10993–5 | by Medistri | Medium [medium.com]
